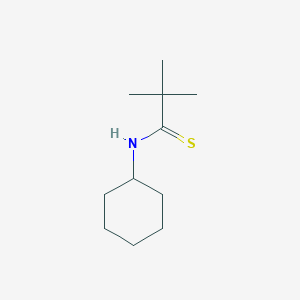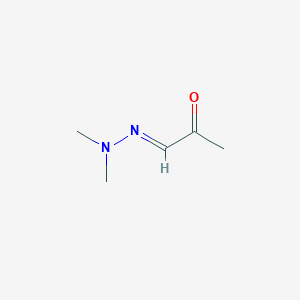
3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan is a highly energetic compound known for its explosive properties It is characterized by the presence of multiple nitro groups attached to a furan ring, making it a potent material in the field of energetic materials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan typically involves the nitration of a furan derivative. The process begins with the preparation of the furan ring, followed by the introduction of nitro groups through nitration reactions. Common reagents used in these reactions include nitric acid and sulfuric acid, which act as nitrating agents. The reaction conditions often require controlled temperatures and the use of solvents to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time. Safety measures are crucial due to the highly explosive nature of the compound. The final product is purified through crystallization or other separation techniques to obtain a high-purity material suitable for various applications.
化学反応の分析
Types of Reactions
3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction reactions may yield amines, while oxidation reactions can produce various oxidation states of the compound.
科学的研究の応用
3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of nitro groups and the stability of energetic materials.
Biology: Investigated for its potential effects on biological systems, although its high toxicity limits its use in biological research.
Medicine: Limited applications due to its toxicity, but studied for its potential use in targeted drug delivery systems.
Industry: Primarily used in the production of explosives and propellants due to its high energy content.
作用機序
The mechanism of action of 3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan involves the rapid release of energy upon decomposition. The nitro groups undergo a series of redox reactions, leading to the formation of nitrogen gas, carbon dioxide, and other gaseous products. This rapid gas evolution results in an explosive effect. The molecular targets and pathways involved in these reactions are primarily related to the nitro groups and their interactions with other reactive species.
類似化合物との比較
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known explosive with similar nitro groups.
Hexanitrohexaazaisowurtzitane (CL-20): A highly energetic compound with a different structural framework but similar explosive properties.
Pentaerythritol tetranitrate (PETN): A nitrate ester with high explosive potential.
Uniqueness
3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan is unique due to its specific arrangement of nitro groups on a furan ring, which imparts distinct reactivity and stability characteristics. Its high energy content and explosive properties make it a valuable compound in the field of energetic materials.
特性
CAS番号 |
65418-98-6 |
|---|---|
分子式 |
C16H4N8O17 |
分子量 |
580.2 g/mol |
IUPAC名 |
3,4-dinitro-2,5-bis(2,4,6-trinitrophenyl)furan |
InChI |
InChI=1S/C16H4N8O17/c25-17(26)5-1-7(19(29)30)11(8(2-5)20(31)32)15-13(23(37)38)14(24(39)40)16(41-15)12-9(21(33)34)3-6(18(27)28)4-10(12)22(35)36/h1-4H |
InChIキー |
XEWWDZVSMXLSSJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C(=C(O2)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
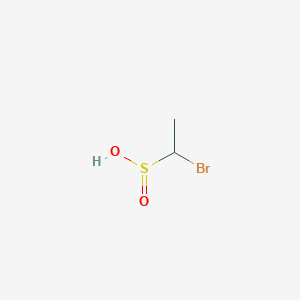
![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)

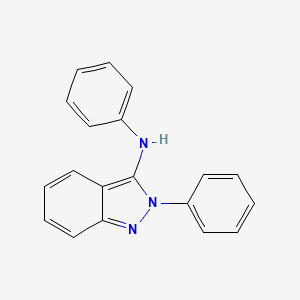

![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)

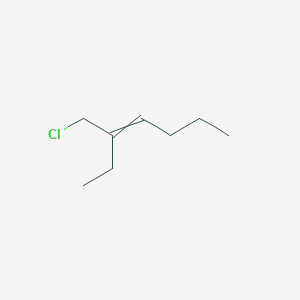
![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)

